6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with piperidine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: Starting with a suitable pyridazine derivative, the core structure is formed through cyclization reactions.
Substitution with Piperidine and Piperazine: The piperidine and piperazine groups are introduced via nucleophilic substitution reactions. This often involves the use of halogenated intermediates and strong bases to facilitate the substitution.
Final Coupling: The final step involves coupling the substituted pyridazinone with the piperazine derivative under conditions that promote the formation of the desired product, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenated intermediates, strong bases like sodium hydride (NaH), and solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-methylpiperidin-1-yl)-2-(2-oxoethyl)pyridazin-3(2H)-one: Lacks the phenylpiperazine moiety.
6-(4-phenylpiperazin-1-yl)-2-(2-oxoethyl)pyridazin-3(2H)-one: Lacks the methylpiperidine moiety.
Uniqueness
The uniqueness of 6-(4-methylpiperidin-1-yl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one lies in its dual substitution with both piperidine and piperazine groups, which may confer distinct biological and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H29N5O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-(4-methylpiperidin-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C22H29N5O2/c1-18-9-11-25(12-10-18)20-7-8-21(28)27(23-20)17-22(29)26-15-13-24(14-16-26)19-5-3-2-4-6-19/h2-8,18H,9-17H2,1H3 |
InChI Key |
HJZMSCNEQJIZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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